N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-13(18-11(2)16-10)8-9-15-14(17)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBIOHQWGXKLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]benzamide
Hantzsch Thiazole Synthesis for Core Structure Formation
The 2,4-dimethyl-1,3-thiazole ring is synthesized via the Hantzsch thiazole synthesis, a robust method involving cyclocondensation of thiourea with α-halo ketones. For this compound, chloroacetone and thiourea react under acidic conditions (e.g., hydrochloric acid) to yield 2,4-dimethylthiazole. Modifications introduce a bromoethyl group at position 5 by substituting the α-halo ketone with 2-bromo-4-methylacetophenone , enabling subsequent functionalization.
Key Reaction Parameters :
Introduction of the Ethylamine Side Chain
The bromoethyl-thiazole intermediate undergoes nucleophilic amination to install the primary amine. Liquid ammonia or aqueous ammonium hydroxide facilitates this substitution at elevated temperatures (60–80°C), producing 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylamine. Alternative methods employ Gabriel synthesis , where phthalimide protection precedes hydrolysis, though this adds steps and reduces overall efficiency.
Optimization Insights :
- Catalyst : Triethylamine enhances reaction kinetics by neutralizing HBr byproducts.
- Yield : 65–78% for direct amination vs. 50–60% for Gabriel synthesis.
Amide Bond Formation with Benzoyl Chloride
The final step couples the ethylamine-thiazole intermediate with benzoyl chloride under Schotten-Baumann conditions. Aprotic solvents (e.g., dimethylformamide ) and bases (e.g., triethylamine ) facilitate nucleophilic acyl substitution, forming the target amide.
Reaction Conditions :
Optimization of Reaction Conditions
Solvent and Temperature Effects on Amidation
Comparative studies reveal acetonitrile as superior to dichloromethane for amide coupling, achieving 88% yield at 25°C vs. 72% in dichloromethane. Elevated temperatures (40–50°C) reduce reaction time but risk thiazole decomposition.
Comparative Analysis of Synthetic Methods
Table 1: Yield and Efficiency Across Methodologies
| Step | Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Thiazole synthesis | Hantzsch | Ethanol/HCl | None | 85 |
| Ethylamine installation | Nucleophilic amination | Ammonia/THF | TEA | 78 |
| Amidation | Schotten-Baumann | Acetonitrile | DMAP | 88 |
Key Observations :
Challenges and Limitations
Regioselectivity in Thiazole Functionalization
Competing substitution at thiazole positions 2 and 4 complicates bromoethyl installation, requiring careful stoichiometric control. Nuclear magnetic resonance (NMR) monitoring ensures regioselective product formation.
Purification of Hydrophobic Intermediates
The ethylamine-thiazole intermediate’s hydrophobicity challenges isolation. Flash chromatography (silica gel, ethyl acetate/hexane gradient) resolves this but increases processing time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylthiazole: Shares the thiazole ring structure but lacks the benzamide moiety.
Benzamide derivatives: Compounds like N-phenylbenzamide have similar structural features but different biological activities
Uniqueness
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide is unique due to its specific combination of the thiazole ring and benzamide moiety, which imparts distinct biological properties. This combination allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide is a compound belonging to the class of thiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, emphasizing its antimicrobial, anti-inflammatory, and antitumor properties.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₆N₂OS
- Molecular Weight : 260.36 g/mol
- CAS Number : 873010-74-3
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethylthiazole with an appropriate benzoyl chloride derivative in the presence of a base such as triethylamine. The reaction conditions generally include stirring at room temperature for several hours to ensure complete conversion.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that thiazole derivatives can inhibit the growth of various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of essential enzymes required for cell wall synthesis in bacteria and disruption of fungal cell membranes.
Anti-inflammatory Properties
Studies have shown that this compound possesses anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Antitumor Activity
This compound has been investigated for its antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring and benzamide moiety can enhance its potency against tumor cells .
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of this compound against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Research : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings.
- Antitumor Efficacy : In vitro assays on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were recorded at levels lower than those of some conventional chemotherapeutics .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : The thiazole ring facilitates binding to bacterial enzymes involved in cell wall biosynthesis.
- Anti-inflammatory Mechanism : The compound may inhibit the production of inflammatory mediators by blocking signaling pathways associated with cytokine release.
- Antitumor Mechanism : It is believed that this compound induces apoptosis through mitochondrial pathways and inhibits key proteins involved in cell proliferation .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2,4-Dimethylthiazole | Structure | Antimicrobial | Lacks benzamide moiety |
| Benzamide Derivatives | Structure | Varies | Different activities based on substitutions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
